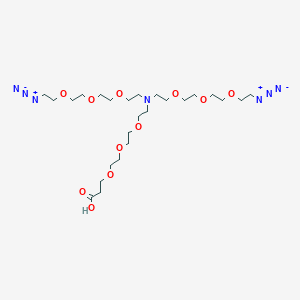

N-(acid-PEG3)-N-bis(PEG3-azide)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(acid-PEG3)-N-bis(PEG3-azide) is a compound that features a polyethylene glycol (PEG) backbone with azide and carboxylic acid functional groups. This compound is known for its high solubility in aqueous media and its ability to participate in click chemistry reactions, making it a valuable tool in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(acid-PEG3)-N-bis(PEG3-azide) typically involves the reaction of PEG derivatives with azide and carboxylic acid groups. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds . The azide groups are introduced through nucleophilic substitution reactions, where a halogenated PEG derivative reacts with sodium azide.

Industrial Production Methods

Industrial production of N-(acid-PEG3)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pH control to optimize yield and purity .

化学反应分析

Types of Reactions

N-(acid-PEG3)-N-bis(PEG3-azide) undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages

Amide Bond Formation: The carboxylic acid groups react with primary amines in the presence of activators to form stable amide bonds

Common Reagents and Conditions

Activators: EDC, DCC, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate carboxylic acids for amide bond formation

Catalysts: Copper sulfate and sodium ascorbate are used in CuAAC reactions to catalyze the formation of triazole linkages

Major Products

Triazole Linkages: Formed through CuAAC reactions between azide groups and alkynes

Amide Bonds: Formed through reactions between carboxylic acids and primary amines

科学研究应用

Bioconjugation and Drug Delivery

Click Chemistry : The azide groups in N-(acid-PEG3)-N-bis(PEG3-azide) facilitate bioconjugation through Click Chemistry. This method allows for the efficient and selective attachment of biomolecules, such as peptides and proteins, to the PEG linker. The terminal carboxylic acid can react with primary amines to form stable amide bonds, making it suitable for creating drug conjugates with controlled drug-to-antibody ratios (DAR) .

Case Study : In a recent study involving antibody-drug conjugates (ADCs), N-(acid-PEG3)-N-bis(PEG3-azide) was utilized to attach camptothecin analogs to antibodies via a bis linker. The resulting conjugates demonstrated significant anti-tumor activity in xenograft models, showcasing the compound's effectiveness in targeted cancer therapy .

Nanotechnology

Nanoparticle Functionalization : The compound can be used to modify the surfaces of nanoparticles, enhancing their stability and biocompatibility. By incorporating N-(acid-PEG3)-N-bis(PEG3-azide) into nanoparticle formulations, researchers can improve drug loading efficiency and achieve targeted delivery systems.

Application Example : In the development of lipid nanoparticles for mRNA delivery, PEGylated compounds like N-(acid-PEG3)-N-bis(PEG3-azide) have been employed to facilitate the encapsulation of mRNA while providing stealth properties that enhance circulation time in vivo .

Medical Research

Cell Culture Studies : The compound is also applied in cell culture research as a tool for studying ligand-receptor interactions and polypeptide synthesis. Its ability to form stable conjugates allows researchers to investigate cellular responses to various treatments more effectively.

Research Insight : Studies have shown that using N-(acid-PEG3)-N-bis(PEG3-azide) in cell culture can lead to improved cell viability and proliferation rates when compared to non-modified compounds, indicating its potential benefits in therapeutic applications .

Synthesis of New Materials

The compound contributes to the synthesis of new materials by serving as a building block for polymeric structures. Its unique functional groups allow for the creation of novel materials with tailored properties for specific applications.

| Application Area | Description | Example Use Case |

|---|---|---|

| Bioconjugation | Facilitates attachment of biomolecules via Click Chemistry | Antibody-drug conjugates for cancer therapy |

| Nanotechnology | Modifies nanoparticles for enhanced stability and targeted delivery | Lipid nanoparticles for mRNA delivery |

| Medical Research | Supports studies on ligand-receptor interactions and polypeptide synthesis | Improved cell culture outcomes |

| Synthesis of New Materials | Acts as a building block for creating novel polymeric structures | Development of specialized drug delivery systems |

作用机制

The primary mechanism of action of N-(acid-PEG3)-N-bis(PEG3-azide) involves its participation in click chemistry reactions. The azide groups react with alkynes to form stable triazole linkages, which are highly stable and resistant to degradation . The carboxylic acid groups enable the formation of amide bonds with primary amines, facilitating the conjugation of the compound to various biomolecules and materials .

相似化合物的比较

Similar Compounds

Azido-PEG3-acid: Contains an azide group and a carboxylic acid group, similar to N-(acid-PEG3)-N-bis(PEG3-azide)

Azido-PEG3-NHS ester: Features an azide group and an NHS ester, used in similar bioconjugation applications

Uniqueness

N-(acid-PEG3)-N-bis(PEG3-azide) is unique due to its dual functional groups, which allow it to participate in both click chemistry and amide bond formation. This versatility makes it a valuable tool in a wide range of scientific and industrial applications .

生物活性

N-(acid-PEG3)-N-bis(PEG3-azide) is a versatile compound widely used in biomedical research, particularly in drug delivery systems and bioconjugation applications. This compound features two azide groups and a carboxylic acid group linked through polyethylene glycol (PEG) chains, which enhances its solubility and biocompatibility while providing reactive sites for further chemical modifications.

- Molecular Formula : C25H49N7O11

- Molecular Weight : 623.7 g/mol

- CAS Number : 2182602-17-9

- Purity : ≥95%

The biological activity of N-(acid-PEG3)-N-bis(PEG3-azide) primarily stems from its azide groups, which participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity allows for the selective conjugation of biomolecules, enabling the development of targeted therapies and imaging agents. The carboxylic acid group can form stable amide bonds with primary amines, facilitating the attachment of peptides, proteins, or other functional moieties.

Applications in Research

- Drug Delivery : The PEGylation of therapeutic agents using N-(acid-PEG3)-N-bis(PEG3-azide) improves their pharmacokinetics by enhancing solubility and reducing immunogenicity. Studies have shown that PEGylated drugs exhibit prolonged circulation times in vivo compared to their non-PEGylated counterparts .

- Bioconjugation : This compound serves as a non-cleavable linker for the conjugation of various biomolecules. Its ability to form stable linkages enables researchers to create complex bioconjugates for diagnostic and therapeutic purposes. For instance, it has been utilized to attach fluorescent probes to proteins for imaging studies .

- Nanotechnology : N-(acid-PEG3)-N-bis(PEG3-azide) is also employed in the synthesis of nanoparticles and nanocarriers for targeted drug delivery. The incorporation of azide functionalities allows for the precise modification of nanoparticle surfaces, enhancing their targeting capabilities .

Study 1: Imaging Applications

In a study exploring microbiome imaging, researchers used N-(acid-PEG10)-N-bis(PEG10-azide) conjugated to PLBlaze-alkyne to visualize bacterial populations in mixed cultures. The results demonstrated effective labeling without significant toxicity, indicating the potential of PEG-based conjugates in live-cell imaging applications .

Study 2: Drug Delivery Systems

A comparative analysis of PEGylated versus non-PEGylated drug formulations revealed that PEGylated agents exhibited significantly enhanced plasma half-lives. For example, encapsulated gadoteridol demonstrated an increase in circulation time from 7.6 minutes to 18.1 hours when PEGylated with compounds similar to N-(acid-PEG3)-N-bis(PEG3-azide) .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49N7O11/c26-30-28-2-8-36-14-20-42-23-17-39-11-5-32(4-10-38-16-22-41-19-13-35-7-1-25(33)34)6-12-40-18-24-43-21-15-37-9-3-29-31-27/h1-24H2,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEYOYQVZPSNFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H49N7O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。